molecular formula C32H50O5 B12438109 (3S,4S,4As,6aS,6bR,8aS,11S,12R,12aS,14S,14aS,14bR)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid

(3S,4S,4As,6aS,6bR,8aS,11S,12R,12aS,14S,14aS,14bR)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid

Cat. No.: B12438109
M. Wt: 514.7 g/mol
InChI Key: GKZSILIAFXNPRA-FTYVAGRSSA-N
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Description

The compound (3S,4S,4aS,6aS,6bR,8aS,11S,12R,12aS,14S,14aS,14bR)-3-(acetyloxy)-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound belongs to the class of tetracyclic triterpenoids, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This involves cyclization reactions to form the tetracyclic core.

    Functional group modifications: Introduction of hydroxyl, acetyloxy, and carboxylic acid groups through various organic reactions such as esterification, oxidation, and reduction.

    Stereochemical control: Ensuring the correct spatial arrangement of atoms, which is crucial for the biological activity of the compound.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques like:

    Biocatalysis: Using enzymes to catalyze specific reactions with high stereoselectivity.

    Flow chemistry: Continuous flow reactors to enhance reaction efficiency and scalability.

    Total synthesis: Combining multiple synthetic steps in a streamlined process to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of a carbonyl group can produce a hydroxyl group.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may:

    Bind to enzymes: Inhibit or activate enzymatic activity, affecting metabolic pathways.

    Interact with receptors: Modulate receptor activity, influencing cellular signaling pathways.

    Alter gene expression: Affect the transcription and translation of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Betulinic acid: Another triterpenoid with similar biological activities.

    Oleanolic acid: Known for its anti-inflammatory and hepatoprotective properties.

    Ursolic acid: Exhibits anticancer and antimicrobial activities.

Uniqueness

The uniqueness of (3S,4S,4aS,6aS,6bR,8aS,11S,12R,12aS,14S,14aS,14bR)-3-(acetyloxy)-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid lies in its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

(3S,4S,4aS,6aS,6bR,8aS,11S,12R,12aS,14S,14aS,14bR)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid

InChI

InChI=1S/C32H50O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,22-26,34H,9-16H2,1-8H3,(H,35,36)/t18-,19+,22-,23-,24-,25+,26-,28-,29+,30-,31-,32-/m0/s1

InChI Key

GKZSILIAFXNPRA-FTYVAGRSSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(CC[C@]3(C(=C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@]4(CC[C@@H]([C@@]5(C)C(=O)O)OC(=O)C)C)C)O)[C@H]2[C@@H]1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)O)C2C1C)C)C

Origin of Product

United States

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